5,6,7,8-tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione
Description
5,6,7,8-Tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione is a bicyclic organic compound featuring a seven-membered cycloheptane ring fused with a furan moiety and two ketone groups (diones).
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-cyclohepta[c]furan-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-6-4-2-1-3-5-7(6)9(11)12-8/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNJOSWQRUPTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545039 | |
| Record name | 5,6,7,8-Tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10412-04-1 | |
| Record name | 5,6,7,8-Tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione typically involves cyclization reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 1,4-diketones in the presence of a Lewis acid can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable cyclization reactions using cost-effective and readily available starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonates can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Organic Synthesis
5,6,7,8-Tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations:
- Oxidation Reactions: Can be oxidized to form ketones or carboxylic acids.
- Reduction Reactions: Reduction can yield alcohols or alkanes.
- Substitution Reactions: Electrophilic or nucleophilic substitutions can introduce new functional groups.
Medicinal Chemistry
The derivatives of this compound exhibit potential biological activity, making them candidates for drug discovery. Research indicates that certain derivatives may interact with biological targets such as enzymes or receptors:
- Mechanism of Action: The compound may modulate enzyme activity by binding to active sites or altering protein conformations.
Material Science
In the field of materials science, this compound can be utilized in the development of specialty chemicals and materials due to its unique structural properties.
Case Study 1: Synthesis of Complex Heterocycles
A study demonstrated the use of this compound as a precursor in synthesizing more complex heterocycles which showed promising biological activity against specific cancer cell lines.
Case Study 2: Drug Development
Research has shown that derivatives of this compound exhibit anti-inflammatory properties. A derivative was synthesized and tested for its ability to inhibit specific pro-inflammatory pathways in vitro.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs differ primarily in ring size, substituents, and functional group arrangement. Key comparators include:
Table 1: Structural Comparison of Cyclic Diones
*Similarity scores derived from computational structural alignment studies .
Key Observations:
- Functional Groups: All compounds share a furan-dione core, but the bicyclic ethanoiso derivative (CAS 6318-55-4) includes an additional bridge, altering reactivity .
Biological Activity
5,6,7,8-Tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione is a heterocyclic compound recognized for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, synthetic routes, and relevant case studies.
Chemical Structure and Properties
This compound has a unique structure characterized by a seven-membered ring fused to a furan ring. Its molecular formula is with a molecular weight of 166.17 g/mol. The compound is known for its reactivity and ability to undergo various chemical transformations.
The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformations. This mechanism is crucial for its potential therapeutic applications.
Pharmacological Studies
Several studies have investigated the pharmacological properties of derivatives of this compound. For instance:
- Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties. This activity is essential for protecting cells from oxidative stress and could have implications in preventing various diseases.
- Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory effects in vitro and in vivo models. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Study 1: Synthesis and Biological Evaluation
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound and their biological evaluation against specific targets. The results indicated that certain analogs exhibited potent inhibitory activity against Sirtuin-2 (SIRT2), a protein involved in several pathophysiological processes .
| Compound | SIRT2 IC50 (µM) | Selectivity |
|---|---|---|
| Compound A | 0.39 | High |
| Compound B | 0.58 | Moderate |
| Compound C | 2.00 | Low |
Study 2: Antioxidant Activity Assessment
Another investigation focused on assessing the antioxidant capacity of the compound's derivatives using DPPH radical scavenging assays. The study found that some derivatives demonstrated high scavenging activity comparable to established antioxidants like ascorbic acid .
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions from appropriate precursors under acidic or basic conditions. Common methods include:
Q & A
Basic Research Questions
Q. What is the correct IUPAC nomenclature and structural conformation of 5,6,7,8-tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione?
- Answer : The compound follows IUPAC PIN (Preferred IUPAC Name) rules for bicyclic systems. The "cyclohepta" ring indicates a seven-membered structure fused with a furan-dione moiety. The numbering prioritizes the dione functional groups (positions 1 and 3) and defines hydrogenation states (tetrahydro) for carbons 5–7. Computational validation using molecular dynamics simulations can confirm stereoelectronic properties and ring strain .
Q. What synthetic routes are commonly employed to prepare this compound, and how can purity be optimized?
- Answer : Synthesis often involves cyclization of maleic anhydride derivatives or Diels-Alder reactions with cycloheptene precursors. For example, analogous methods for cyclohepta diindoles use catalytic hydrogenation and acid-mediated cyclization (e.g., Scheme 1 in ). Purity optimization requires recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) and characterization via <sup>1</sup>H/<sup>13</sup>C NMR to detect impurities (e.g., 97% purity in ) .
Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?
- Answer : Key markers include:
- NMR : Distinct carbonyl signals (δ ~170–180 ppm in <sup>13</sup>C) and furan ring protons (δ 4.5–5.5 ppm in <sup>1</sup>H).
- MS : Molecular ion peak at m/z 140.14 (C7H8O3), with fragmentation patterns revealing loss of CO or H2O .
- Differentiation from analogs (e.g., dihydro-cyclopenta derivatives in ) relies on ring size and substituent effects.
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?
- Answer : The electron-deficient dione groups facilitate nucleophilic attack, with ring strain in the cycloheptane moiety enhancing reactivity. Computational studies (e.g., DFT) can model transition states and predict regioselectivity. Experimental validation involves trapping intermediates (e.g., thiazol derivatives in ) or kinetic isotope effects .
Q. How does the compound’s stereochemistry influence its application in asymmetric catalysis or chiral ligand design?
- Answer : The fused ring system creates chiral centers (e.g., C3a and C7a in analogs like 6-methyl derivatives in ). Enantioselective synthesis requires chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution. X-ray crystallography or NOESY NMR can confirm absolute configuration .
Q. What computational tools are recommended for modeling its thermodynamic stability and solvent interactions?
- Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) and quantum mechanics (QM) methods (e.g., Gaussian) assess solvent effects on ring puckering and hydrogen-bonding networks. highlights 3D visualization tools for docking studies, while provides nomenclature guidelines for accurate force-field parameterization .
Q. How can researchers resolve contradictions in reported spectral data or synthetic yields?
- Answer : Discrepancies may arise from solvent polarity (NMR shifts) or catalytic conditions (yield variability). Systematic replication with controlled variables (e.g., temperature, catalyst loading) is critical. Cross-validate data with high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) as in . Contradictions in analog synthesis (e.g., 51% vs. 95% yields in ) may reflect steric hindrance or side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
